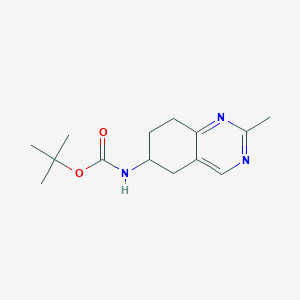
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H3BrF3N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride typically involves the bromination of 2-(trifluoromethyl)pyridine. One common method includes the reaction of 2-(trifluoromethyl)pyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Brom-2-(Trifluormethyl)pyridin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile ersetzt wird.
Kupplungsreaktionen: Es wird häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden verwendet.
Suzuki-Miyaura-Kupplung: Palladiumkatalysatoren und Boronsäuren werden typischerweise eingesetzt.
Oxidation: Oxidationsmittel wie Kaliumpermanganat können verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. So ist das Produkt bei der Suzuki-Miyaura-Kupplung beispielsweise eine Biarylverbindung .
Wissenschaftliche Forschungsanwendungen
4-Brom-2-(Trifluormethyl)pyridin-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutika: Es wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet.
Agrochemikalien: Die Verbindung wird bei der Entwicklung von Pestiziden und Herbiziden eingesetzt.
Materialwissenschaften: Es wird bei der Synthese von Metall-organischen Gerüsten (MOFs) und anderen fortschrittlichen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Brom-2-(Trifluormethyl)pyridin-Hydrochlorid hängt von seiner Anwendung ab. In Pharmazeutika kann es als Vorläufer für pharmazeutisch wirksame Stoffe (APIs) dienen, die auf bestimmte molekulare Signalwege abzielen. Die Trifluormethylgruppe kann die biologische Aktivität und metabolische Stabilität der resultierenden Verbindungen verbessern .
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(trifluoromethyl)pyridine hydrochloride depends on its application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
4-Brom-2-(Trifluormethyl)pyridin-Hydrochlorid ist aufgrund des Vorhandenseins sowohl von Brom- als auch von Trifluormethylgruppen einzigartig, die unterschiedliche Reaktivität und Eigenschaften verleihen. Dies macht es zu einem vielseitigen Zwischenprodukt in verschiedenen chemischen Synthesen, insbesondere bei der Herstellung von Verbindungen mit verbesserter biologischer Aktivität .
Eigenschaften
CAS-Nummer |
1186195-53-8 |
|---|---|
Molekularformel |
C6H4BrClF3N |
Molekulargewicht |
262.45 g/mol |
IUPAC-Name |
4-bromo-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-4-1-2-11-5(3-4)6(8,9)10;/h1-3H;1H |
InChI-Schlüssel |
MGRXFENGOIPIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Br)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)


![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)

![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)



